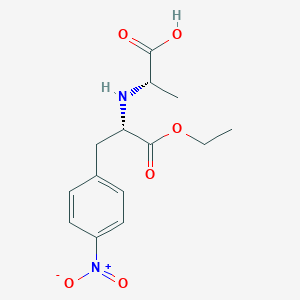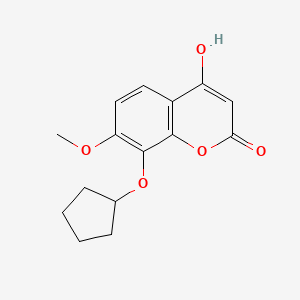
8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one
描述
8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with cyclopentyloxy, hydroxy, and methoxy groups.
准备方法
The synthesis of 8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable coumarin derivative, such as 4-hydroxycoumarin.
Cyclopentyloxy Substitution: The hydroxy group at position 8 is substituted with a cyclopentyloxy group using cyclopentyl bromide in the presence of a base like potassium carbonate.
Methoxylation: The hydroxy group at position 7 is methylated using dimethyl sulfate or methyl iodide in the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and scalability.
化学反应分析
8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or cyclopentyloxy groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: The compound is used in the development of dyes, optical brighteners, and fluorescent probes.
作用机制
The mechanism of action of 8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one can be compared with other similar compounds, such as:
Scopoletin (7-hydroxy-6-methoxychromen-2-one): A naturally occurring coumarin with similar structural features but different substitution patterns.
Isoscopoletin (6-hydroxy-7-methoxychromen-2-one): Another coumarin derivative with a hydroxy group at position 6 instead of 4.
4-amino-8-(cyclopentyloxy)-7-methoxy-2H-chromen-2-one: A related compound with an amino group at position 4 instead of a hydroxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C15H16O5 |
|---|---|
分子量 |
276.28 g/mol |
IUPAC 名称 |
8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H16O5/c1-18-12-7-6-10-11(16)8-13(17)20-14(10)15(12)19-9-4-2-3-5-9/h6-9,16H,2-5H2,1H3 |
InChI 键 |
KYLLFKKPBDXJHZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)C(=CC(=O)O2)O)OC3CCCC3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
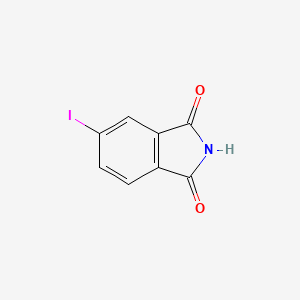
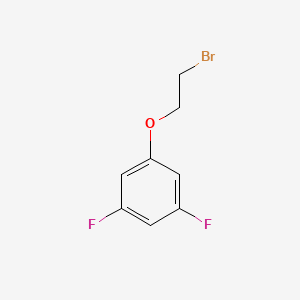
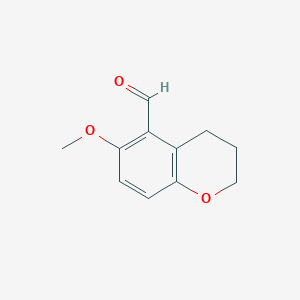
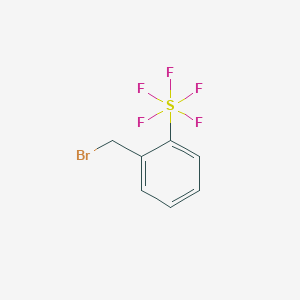
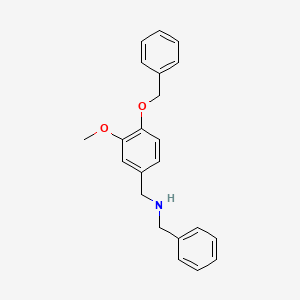
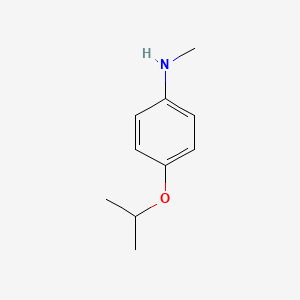
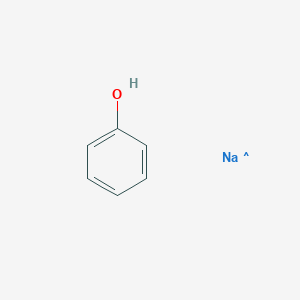
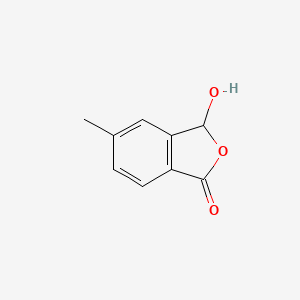
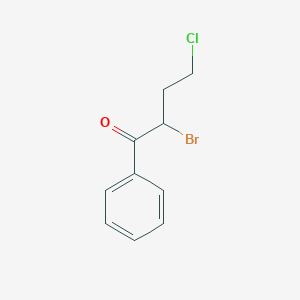
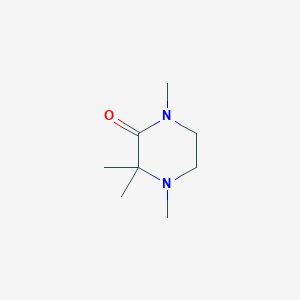
![3-(Cyclohexylamino)-2-(2,4-dimethoxyphenyl)-1H-pyrazolo[1,5-A]imidazole-7-carbonitrile](/img/structure/B8718775.png)
![N''-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B8718781.png)
